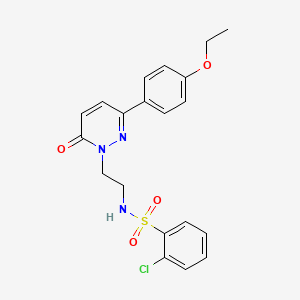

![molecular formula C21H14F2N4O2 B2384078 3,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 942005-90-5](/img/structure/B2384078.png)

3,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

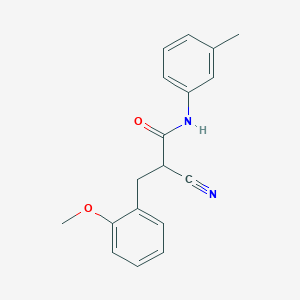

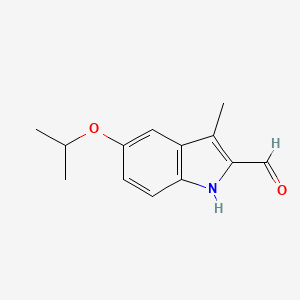

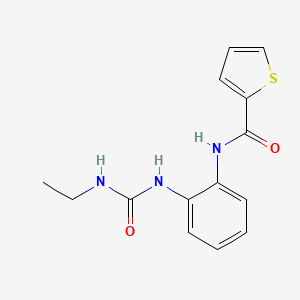

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This process transforms the 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key components. The cyclization of the compound involves the acetyl methyl group and the amide carbonyl moiety . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound are intricate. The Gould–Jacobs reaction is most commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones . This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .Scientific Research Applications

Environmental and Health Impacts of Chemical Exposures

Polyfluoroalkyl Chemicals in the U.S. Population : A study by Calafat et al. (2007) assessed exposure to various PFAS in the U.S. population, revealing widespread exposure and significant differences in concentrations based on race/ethnicity and sex. The study utilized automated solid-phase extraction coupled with high-performance liquid chromatography–tandem mass spectrometry for analysis (Calafat et al., 2007).

International Exposure to Fluorochemicals : Kannan et al. (2004) measured concentrations of PFOS and other perfluorochemicals in human blood samples from various countries, indicating global exposure to these chemicals. The study highlighted differences in exposure levels across countries and suggested the existence of sources with varying levels of perfluorochemicals (Kannan et al., 2004).

Exposure to Perfluoroalkyl Acids in Pregnant Women : Research by Jiang et al. (2014) on Chinese pregnant women showed significant exposure to PFAAs and their isomers, raising concerns about potential health risks to fetuses and necessitating further investigation into the sources and effects of exposure (Jiang et al., 2014).

Perfluorinated Compounds in German Blood Donors : A study by Fromme et al. (2017) measured the body burden of various PFAS in adults living near a former PFOA production plant, providing insights into regional exposure differences and the impact of replacement products such as ADONA (Fromme et al., 2017).

Neurodevelopmental Impact of Prenatal Exposure : Wang et al. (2015) explored the association between prenatal exposure to PFAS and children's IQ, suggesting that long-chain PFAS exposure may affect neurodevelopment. This study underscores the need for more research on the health effects of PFAS, especially on children's cognitive development (Wang et al., 2015).

Mechanism of Action

Target of Action

Compounds with similar pyrido[2,3-d]pyrimidine structures have been found to exhibit a wide range of biological activities . They have been associated with antiproliferative , antimicrobial , anti-inflammatory and analgesic , hypotensive , and antihistaminic activities.

Mode of Action

It is known that the biological activities of pyrido[2,3-d]pyrimidines are often due to their interaction with various enzymes and receptors in the body .

Biochemical Pathways

Given the wide range of biological activities associated with pyrido[2,3-d]pyrimidines, it can be inferred that multiple pathways could be affected .

Result of Action

Based on the biological activities associated with similar compounds, it can be inferred that the compound could potentially have antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic effects .

Properties

IUPAC Name |

3,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F2N4O2/c1-12-25-19-16(6-3-9-24-19)21(29)27(12)15-5-2-4-14(11-15)26-20(28)13-7-8-17(22)18(23)10-13/h2-11H,1H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHWFTUUZRPCDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2383995.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2383997.png)

![4-[(E)-3-(5-bromo-2-methoxyphenyl)-2-propenoyl]phenyl 2-thiophenecarboxylate](/img/structure/B2384000.png)

![(5R,8S,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-Hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B2384006.png)

![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2384014.png)

![2-methyl-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B2384016.png)

![2-(4-chlorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide](/img/structure/B2384017.png)